1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, nitro, and methyl groups in its structure suggests significant reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by functional group modifications.
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Formation of the Dibenzo[b,f][1,4]oxazepine Core:
Starting Materials: 2-aminophenol and 2-bromobenzonitrile.
Reaction Conditions: Base-promoted cyclization using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) under reflux conditions.
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Functional Group Modifications:
Nitration: Introduction of the nitro group using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures.
Methylation: Alkylation with methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Bromination: Substitution reaction with bromine (Br₂) or N-bromosuccinimide (NBS) in an appropriate solvent.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. Continuous flow reactors and automated systems can enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under mild conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Amino derivatives: Formed by reduction of the nitro group.
Hydrogenated products: Resulting from the reduction of the bromine atom.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its structural complexity and biological activity.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: Employed as a probe to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom may facilitate binding through halogen bonding.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, influencing signal transduction pathways.
DNA/RNA: Potential intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other dibenzo[b,f][1,4]oxazepine derivatives:
1-(2-Chlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(2-Methoxyphenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains a methoxy group, which can influence its electronic properties and interactions with biological targets.
1-(2-Fluorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: The fluorine atom can enhance the compound’s stability and binding affinity to certain targets.
Uniqueness: The presence of the bromine atom in this compound provides unique reactivity and potential for halogen bonding, distinguishing it from its analogs.
Properties
IUPAC Name |
7-(2-bromophenoxy)-2-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O5/c1-11-6-7-14-16(8-11)28-18-10-12(23(25)26)9-17(19(18)20(24)22-14)27-15-5-3-2-4-13(15)21/h2-10H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMNSRDSDVVJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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